molecular formula C13H26N2O2 B13874447 tert-butyl N-[2-(cyclopentylamino)propyl]carbamate

tert-butyl N-[2-(cyclopentylamino)propyl]carbamate

Cat. No.: B13874447
M. Wt: 242.36 g/mol
InChI Key: DRPSEBIVPZMKJN-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(cyclopentylamino)propyl]carbamate: is an organic compound with the molecular formula C13H26N2O2. It is a derivative of carbamate, featuring a tert-butyl group and a cyclopentylamino group attached to a propyl chain. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(cyclopentylamino)propyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(cyclopentylamino)propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(cyclopentylamino)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(cyclopentylamino)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[2-(cyclopentylamino)propyl]carbamate is unique due to its specific structure, which combines a tert-butyl group with a cyclopentylamino group. This combination provides distinct chemical properties and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl N-[2-(cyclopentylamino)propyl]carbamate

InChI

InChI=1S/C13H26N2O2/c1-10(15-11-7-5-6-8-11)9-14-12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3,(H,14,16)

InChI Key

DRPSEBIVPZMKJN-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)NC1CCCC1

Origin of Product

United States

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